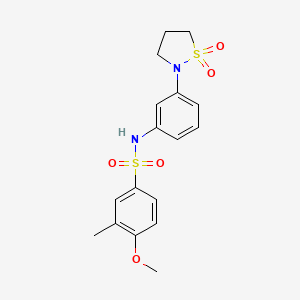

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central isothiazolidine 1,1-dioxide ring linked to a substituted phenyl group and a 4-methoxy-3-methylbenzenesulfonamide moiety. The isothiazolidine dioxide group is a rare scaffold in medicinal chemistry, offering unique electronic and steric properties that may influence binding to protein targets. The 4-methoxy-3-methyl substituents on the benzenesulfonamide moiety could modulate solubility and metabolic stability compared to related compounds with halogens or cyano groups .

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-13-11-16(7-8-17(13)24-2)26(22,23)18-14-5-3-6-15(12-14)19-9-4-10-25(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVDTXUTRBHJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Dioxidoisothiazolidinyl Intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

Introduction of Methoxy and Methyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics and anti-cancer agents.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The dioxidoisothiazolidinyl group may also contribute to the compound’s activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other sulfonamide-containing kinase inhibitors (Table 1). For example:

- TAK632 (): A pan-RAF inhibitor with a benzothiazole core and fluorophenyl substituents. Unlike the target compound, TAK632 lacks the isothiazolidine dioxide ring but shares a sulfonamide group. Its potency relies on stabilizing BRAF dimer conformations, which may differ from the target compound’s mechanism due to distinct heterocyclic cores .

- Example 53 (): A pyrazolo[3,4-d]pyrimidine sulfonamide with fluorinated chromenone and isopropylamide groups. The fluorine atoms enhance metabolic stability, while the target compound’s methoxy and methyl groups may reduce cytotoxicity but increase hydrophobicity .

Table 1: Structural and Functional Comparison

Biochemical Activity and Selectivity

TAK632 () demonstrates that stabilizing BRAF dimers can mitigate resistance to BRAFV600E inhibitors. In contrast, Example 53 () employs a pyrazolo-pyrimidine core, which is common in ATP-competitive kinase inhibitors, suggesting divergent binding modes compared to the target compound’s sulfonamide-isothiazolidine system .

Pharmacokinetic and Pharmacodynamic Profiles

- Electron-Donating vs.

- Solubility : The isothiazolidine dioxide’s polarity could enhance aqueous solubility relative to Example 53’s hydrophobic benzamide substituents .

Resistance and Mechanism of Action

TAK632’s failure to inhibit BRAF dimers in certain conformations highlights the importance of scaffold flexibility. The target compound’s isothiazolidine dioxide ring, with its constrained geometry, might prevent dimer-induced resistance by locking kinase domains in inactive states, a hypothesis supported by analogous studies on rigid inhibitors .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes:

- A dioxidoisothiazolidine moiety.

- A phenyl ring substituted with methoxy and methyl groups.

- A sulfonamide functional group .

This unique arrangement contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest its potential as an antibacterial agent, particularly in treating infections resistant to conventional antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cells through the following mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound disrupts cell cycle regulation by inhibiting CDK activity, leading to cell cycle arrest in cancer cells.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.

Case Study : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and SK-BR-3). Results indicated a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It may interact with growth factor receptors, altering signaling pathways associated with tumor growth and metastasis.

Research Findings

Numerous studies have validated the biological activities of this compound:

- Antimicrobial Studies : Research published in Journal of Antimicrobial Chemotherapy demonstrated that compounds with similar structures exhibit promising antimicrobial properties, supporting the potential use of this compound as a lead compound for antibiotic development .

- Cancer Research : Investigations into the anticancer effects revealed that this compound could serve as a dual inhibitor targeting both EGFR and HER2 pathways, crucial for breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.